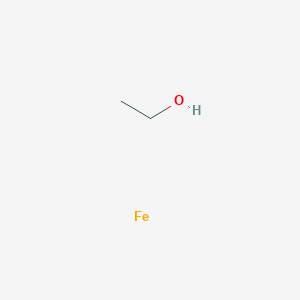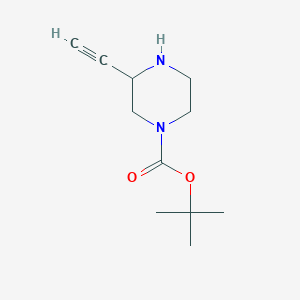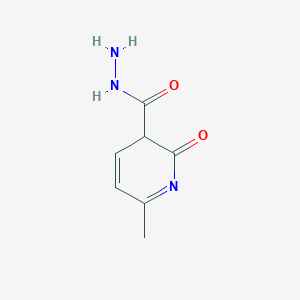
Ethanol;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRON(III) ETHOXIDE, also known as iron(3+) ethanolate, is an inorganic compound with the chemical formula Fe(OC₂H₅)₃. It is a yellowish to brownish powder that is sensitive to moisture and air. This compound is primarily used as a precursor in the synthesis of other iron-containing compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
IRON(III) ETHOXIDE can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_2\text{H}_5 \rightarrow \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods
In industrial settings, IRON(III) ETHOXIDE is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is typically packaged under an inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
IRON(III) ETHOXIDE undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol. [ \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} ]
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Reacts with other alkoxides or ligands to form mixed-metal or mixed-ligand complexes.
Common Reagents and Conditions
Common reagents used in reactions with IRON(III) ETHOXIDE include water, alcohols, and various ligands. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving IRON(III) ETHOXIDE include iron(III) hydroxide, iron(III) oxide, and various iron-containing complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
IRON(III) ETHOXIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of IRON(III) ETHOXIDE involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of iron-containing compounds. These reactions are facilitated by the presence of water or other nucleophiles, which attack the ethoxide ligands, resulting in the release of ethanol and the formation of iron-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
IRON(III) OXIDE (Fe₂O₃): A common iron oxide with various polymorphs, including α-Fe₂O₃, β-Fe₂O₃, γ-Fe₂O₃, and ε-Fe₂O₃.
IRON(II,III) OXIDE (Fe₃O₄):
IRON(II) OXIDE (FeO): A less common iron oxide that contains Fe²⁺ ions.
Uniqueness
IRON(III) ETHOXIDE is unique due to its ethoxide ligands, which make it a versatile precursor for the synthesis of various iron-containing compounds. Its ability to undergo hydrolysis and condensation reactions also makes it valuable in the preparation of iron oxide nanoparticles and other materials with specific properties.
Properties
Molecular Formula |
C2H6FeO |
|---|---|
Molecular Weight |
101.91 g/mol |
IUPAC Name |
ethanol;iron |
InChI |
InChI=1S/C2H6O.Fe/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
CWPOINBYXIYTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octasodium;4-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B12333618.png)



![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)

![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B12333660.png)
![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B12333669.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)
